2,2',5,5'-Tetrabromobiphenyl

Übersicht

Beschreibung

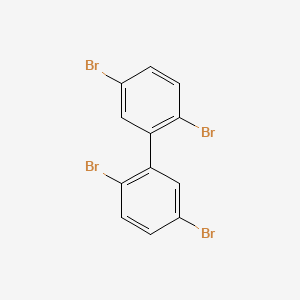

2,2’,5,5’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. The molecular formula of 2,2’,5,5’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of 469.792 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5,5’-Tetrabromobiphenyl typically involves the bromination of biphenyl. This can be achieved by reacting biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: On an industrial scale, the production of 2,2’,5,5’-Tetrabromobiphenyl follows similar principles but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of the bromination reaction and to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,5,5’-Tetrabromobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The biphenyl structure can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Zinc dust in acetic acid or catalytic hydrogenation

Major Products:

Substitution: Hydroxylated or aminated biphenyls.

Oxidation: Biphenyl quinones.

Reduction: Biphenyl or partially debrominated biphenyls

Wissenschaftliche Forschungsanwendungen

2,2’,5,5’-Tetrabromobiphenyl has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.

Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Studied for its potential toxicological effects and its interactions with biological macromolecules.

Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices

Wirkmechanismus

The mechanism of action of 2,2’,5,5’-Tetrabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes are involved in the metabolism and detoxification of xenobiotics, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Vergleich Mit ähnlichen Verbindungen

2,2’,5,5’-Tetrabromobiphenyl is part of the polybrominated biphenyl family, which includes compounds with varying numbers and positions of bromine atoms. Similar compounds include:

- 2,2’,4,4’-Tetrabromobiphenyl

- 3,3’,4,4’-Tetrabromobiphenyl

- 2,2’,3,3’,4,4’-Hexabromobiphenyl

Uniqueness: The specific bromination pattern of 2,2’,5,5’-Tetrabromobiphenyl gives it unique chemical and physical properties, such as its specific reactivity in substitution and reduction reactions. Its toxicity and environmental persistence also distinguish it from other polybrominated biphenyls .

Biologische Aktivität

2,2',5,5'-Tetrabromobiphenyl (TBBP) is a polybrominated biphenyl compound that has garnered attention due to its biological activity and environmental persistence. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBBP is characterized by its molecular formula and consists of two phenyl rings connected by a single bond with bromine substituents at the 2, 2', 5, and 5' positions. This configuration contributes to its stability and effectiveness as a flame retardant.

TBBP primarily interacts with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TBBP activates signaling pathways that regulate gene expression related to xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes such as CYP1A1, which are crucial for the metabolism and detoxification of various compounds.

Biological Activity

The biological activity of TBBP has been studied in various contexts:

- Induction of Enzymes : TBBP is known to induce phase I and II xenobiotic metabolizing enzymes, leading to increased metabolism of potential toxins .

- Oxidative Stress : Exposure to TBBP can induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS), which may damage cellular components.

- Impact on Growth : In animal studies, TBBP did not show significant toxic effects at certain doses; however, related compounds like 3,3',4,4'-tetrabromobiphenyl demonstrated adverse effects on growth and organ health in juvenile rats .

Case Study 1: Toxicity Assessment in Rats

A study assessed the toxicity of TBBP compared to its structural analogs. While 3,3',4,4'-tetrabromobiphenyl caused significant liver enlargement and thymus depletion in juvenile male rats, TBBP did not exhibit similar toxic effects at comparable doses. The study highlighted that TBBP acts as a weak inducer of cytochrome P-450 compared to its more toxic counterparts .

Case Study 2: Induction of Aryl Hydrocarbon Hydroxylase (AHH)

Research indicated that TBBP is a weak inducer of AHH. In controlled experiments, it was shown that while other brominated biphenyls induced significant enzyme activity leading to toxicity, TBBP's effect was minimal. This suggests a potential threshold for safe exposure levels .

Data Tables

| Compound | Induction of CYP1A1 | Toxicity Level | Observed Effects |

|---|---|---|---|

| This compound | Weak | Low | Minimal adverse effects observed |

| 3,3',4,4'-Tetrabromobiphenyl | Strong | High | Liver enlargement; thymus depletion |

| Polychlorinated Biphenyls | Variable | Moderate | Lipid peroxidation; oxidative stress |

Environmental Impact

TBBP has been detected in various environmental matrices including water bodies. Its bioaccumulation factor (BCF) indicates a significant potential for accumulation in aquatic organisms, which raises concerns about ecological impacts .

Eigenschaften

IUPAC Name |

1,4-dibromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMFJLRXHQLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009900 | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-37-4 | |

| Record name | 2,2′,5,5′-Tetrabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2L95447R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,2',5,5'-Tetrabromobiphenyl differ from other polybrominated biphenyls, and how does this impact its toxicity?

A1: this compound has bromine atoms at the 2,2',5,5' positions of the biphenyl structure. This specific arrangement makes it a weak inducer of cytochrome P-450, a family of enzymes involved in xenobiotic metabolism. Compared to its congener 3,3',4,4'-Tetrabromobiphenyl, a potent inducer of aryl hydrocarbon hydroxylase (AHH), PBB52 exhibits significantly lower toxicity. Studies show that 3,3',4,4'-Tetrabromobiphenyl causes growth retardation, liver enlargement, and thymus atrophy in rats, while PBB52 does not elicit these effects at the same dose []. This difference highlights the importance of bromine atom positioning in influencing the toxicological profile of PBB congeners.

Q2: How effectively can this compound be removed from contaminated water?

A2: Research indicates that a combined process of TiO2-photocatalytic ozonation and biologically activated carbon (TiO2/UV/O3-BAC) is highly effective in removing PBB52 from water. This process achieves a removal ratio of over 89% for various polybrominated biphenyls, with PBB52 demonstrating complete removal []. This suggests that the TiO2/UV/O3-BAC process holds promise as a potential treatment method for water contaminated with PBB52.

Q3: Can plants help clean up soil contaminated with this compound?

A3: While phytoremediation has shown promise for some contaminants, a two-year field study using box lysimeters revealed that both Johnson grass and Canadian wildrye were unable to significantly remediate soil contaminated with PBB52 []. This suggests that phytoremediation might not be a viable strategy for cleaning up PBB52-contaminated soil, necessitating the exploration of alternative remediation techniques.

Q4: How can researchers accurately measure the levels of this compound in environmental and biological samples?

A4: Gas chromatography coupled with electron capture detection (GC-EC) has proven to be a reliable and sensitive method for quantifying PBB congeners, including PBB52, in various matrices [, ]. This technique offers high sensitivity and selectivity, allowing for accurate determination of even trace amounts of PBB52. Researchers have also explored using chemically modified multiwalled carbon nanotubes as packing materials for solid-phase extraction, which shows promise for preconcentrating and determining PBB52 in water samples []. The development and validation of these analytical methods are crucial for monitoring PBB52 levels, assessing environmental contamination, and evaluating the efficacy of remediation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.